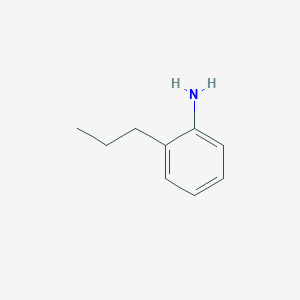

2-Propylaniline

Vue d'ensemble

Description

La 2-Propyl-Aniline, également connue sous le nom de 2-Propylaniline, est un composé organique appartenant à la classe des phénylpropanes. Elle se caractérise par un groupe phényle lié à une chaîne propylique, qui à son tour est liée à un groupe amino. La formule moléculaire de la 2-Propyl-Aniline est C9H13N , et sa masse moléculaire est de 135,21 g/mol . Ce composé est couramment utilisé dans diverses réactions chimiques et applications industrielles en raison de ses propriétés uniques.

Applications De Recherche Scientifique

2-Propyl-Aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

Target of Action

The primary target of 2-Propylaniline is Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

It’s known that this compound can undergoelectropolymerization in highly acidic medium to yield poly(this compound) film . This process involves the formation of a polymer chain, which could potentially interact with Lysozyme and alter its function .

Biochemical Pathways

The interaction of this compound with lysozyme suggests that it may influence pathways related to bacterial cell wall degradation and immune response .

Pharmacokinetics

Its physical properties, such as a density of 096 g/mL at 25 °C (lit) and a boiling point of 222-224 °C (lit) , suggest that it may have certain bioavailability characteristics.

Result of Action

Given its target, it may have potential effects on bacterial cell wall degradation and immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the electropolymerization of this compound occurs in a highly acidic medium . Therefore, the pH of the environment could potentially impact the compound’s action and efficacy.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de la 2-Propyl-Aniline peut être réalisée par plusieurs méthodes. Une approche courante implique l'acylation de Friedel-Crafts du benzène avec le chlorure de propionyle, suivie d'une réduction de la cétone résultante pour donner la 2-Propyl-Aniline . Les conditions de réaction impliquent généralement l'utilisation de chlorure d'aluminium comme catalyseur et une réduction ultérieure utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.

Méthodes de Production Industrielle : La production industrielle de la 2-Propyl-Aniline implique souvent l'alkylation de l'aniline avec des halogénures de propyle en présence d'une base telle que l'hydroxyde de sodium. Cette méthode est préférée en raison de son efficacité et de sa capacité à être mise à l'échelle .

Analyse Des Réactions Chimiques

Types de Réactions : La 2-Propyl-Aniline subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des composés nitro ou des quinones correspondants.

Réduction : Les réactions de réduction peuvent convertir les dérivés nitro en forme amine.

Substitution : Les réactions de substitution électrophile aromatique peuvent introduire divers substituants sur le cycle benzénique.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme le brome, le chlore et les mélanges nitrants (acide nitrique et acide sulfurique) sont couramment utilisés.

Principaux Produits Formés :

Oxydation : Composés nitro, quinones.

Réduction : Amines.

Substitution : Anilines halogénées, nitroanilines.

4. Applications de la Recherche Scientifique

La 2-Propyl-Aniline a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément de base dans la synthèse de divers composés organiques et polymères.

Biologie : Elle sert de précurseur dans la synthèse de molécules biologiquement actives.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.

Industrie : Elle est utilisée dans la production de colorants, d'agrochimiques et d'autres produits chimiques industriels.

5. Mécanisme d'Action

Le mécanisme d'action de la 2-Propyl-Aniline implique son interaction avec diverses cibles moléculaires. Elle peut agir comme nucléophile dans les réactions de substitution, où elle donne sa paire d'électrons non partagée aux centres électrophile. Les voies impliquées comprennent la substitution nucléophile aromatique et la substitution électrophile aromatique .

Composés Similaires :

Aniline : Le composé parent avec une structure plus simple, sans le groupe propyle.

2-Méthyl-Aniline : Structure similaire mais avec un groupe méthyle au lieu d'un groupe propyle.

2-Ethyl-Aniline : Contient un groupe éthyle au lieu d'un groupe propyle.

Unicité : La 2-Propyl-Aniline est unique en raison de sa substitution propylique spécifique, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues. Cette substitution affecte sa réactivité et les types de réactions qu'elle peut subir, la rendant précieuse dans des applications synthétiques spécifiques .

Comparaison Avec Des Composés Similaires

Aniline: The parent compound with a simpler structure, lacking the propyl group.

2-Methyl-Aniline: Similar structure but with a methyl group instead of a propyl group.

2-Ethyl-Aniline: Contains an ethyl group instead of a propyl group.

Uniqueness: 2-Propyl-Aniline is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity and the types of reactions it can undergo, making it valuable in specific synthetic applications .

Activité Biologique

2-Propylaniline, an organic compound classified as an aniline derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a propan-2-yl group and a propyl group attached to the nitrogen atom of the aniline structure. Its molecular formula is with a molecular weight of approximately 177.29 g/mol. The unique substitution pattern on the aniline ring contributes to its distinct chemical properties, making it a subject of interest in both biological and industrial applications.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that its specific structure allows it to interact with biological targets, potentially inhibiting certain enzymes or modulating receptor functions. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 32 |

| Escherichia coli | Moderate | 64 |

| Candida albicans | Strong | 16 |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of neurotransmitter receptors. Further research is necessary to elucidate these mechanisms fully.

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis or metabolic processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Copenhagen explored the antimicrobial efficacy of various aniline derivatives, including this compound. The study utilized standard disk diffusion methods to assess the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that this compound showed promising activity with a minimum inhibitory concentration (MIC) significantly lower than many common antibiotics .

Study 2: Antifungal Activity

In another investigation published in the Journal of Antimicrobial Chemotherapy, this compound was evaluated for its antifungal properties against Candida albicans. The study found that the compound exhibited strong antifungal activity with an MIC of 16 µg/mL, suggesting potential therapeutic applications in treating fungal infections .

Research Applications

Beyond its biological activity, this compound serves as an important intermediate in organic synthesis. It is used in producing dyes, pigments, and other industrial chemicals. Its unique structure also makes it valuable in medicinal chemistry for developing new pharmaceutical agents targeting various diseases.

Propriétés

IUPAC Name |

2-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKURVXXDGMYSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117021-79-1 | |

| Record name | Benzenamine, 2-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117021-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40171248 | |

| Record name | Aniline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to brown liquid; [MSDSonline] | |

| Record name | 2-Propylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1821-39-2 | |

| Record name | 2-Propylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDP5MSE5C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-propylaniline in the synthesis of polyaniline and its derivatives?

A1: this compound serves as a monomer in the polymerization reaction to produce poly(this compound). This polymer, along with polyaniline and poly(2-ethylaniline), can be intercalated into graphite oxide by exploiting the exfoliation/reconstruction properties of this layered host []. This intercalation process is influenced by the type of substituted polyaniline used, with poly(this compound) showing a higher degree of intercalation compared to its counterparts [].

Q2: How does the structure of this compound impact its intercalation into graphite oxide?

A2: The presence of the propyl group in this compound likely influences the intercalation process by affecting the polymer's chain conformation and interaction with the graphite oxide layers. Research has shown that poly(this compound) exhibits a larger basal distance within the graphite oxide structure compared to other polyaniline derivatives [], suggesting a more expanded intercalated structure, potentially due to the steric hindrance of the propyl group.

Q3: Beyond intercalation, are there other notable applications of this compound?

A3: this compound acts as an intermediate in the hydrodenitrogenation (HDN) of quinoline, a process crucial for refining fossil fuels [, , ]. In this multi-step reaction, quinoline is initially hydrogenated to 1,2,3,4-tetrahydroquinoline. This intermediate then further reacts to form this compound, highlighting its role in the reaction pathway [].

Q4: What is the final fate of this compound in the hydrodenitrogenation of quinoline?

A4: this compound undergoes hydrogenolysis of the C-N bond within its saturated ring, ultimately yielding propylbenzene [, ]. This breakdown pathway emphasizes the role of this compound as a stepping stone in the removal of nitrogen from quinoline, ultimately leading to a less polluting fuel.

Q5: Are there any toxicological concerns associated with this compound?

A5: While this compound plays a role in important chemical processes, it's crucial to be aware of its potential mutagenicity. Studies employing the bacterial reverse mutation (Ames) assay have investigated the mutagenic potential of both this compound and its isomer, 4-propylaniline []. This research provides valuable insights into the potential risks associated with these compounds and emphasizes the need for safe handling and appropriate disposal methods.

Q6: How is this compound typically synthesized?

A6: One established method for preparing this compound involves the oxidative polymerization of its precursor, this compound, using a hydrogen peroxide-ferrous sulfate (H2O2-FeSO4) system []. This approach offers a relatively mild and effective means of producing poly(this compound), highlighting its versatility as a monomer for polymer synthesis.

Q7: Are there any alternative methods for producing this compound?

A7: While the oxidative polymerization of this compound is a viable approach, it's worth noting that this compound also arises as a key intermediate in the hydrodenitrogenation of quinoline []. This alternative pathway, primarily employed in fuel refining processes, presents an additional route for obtaining this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.